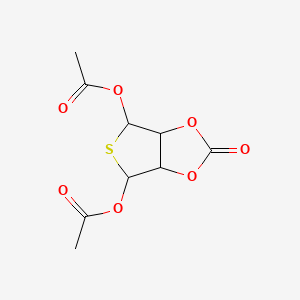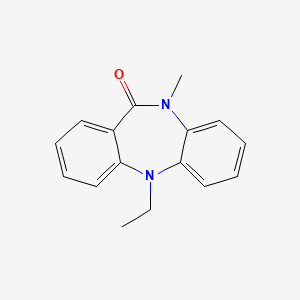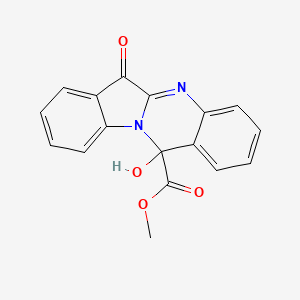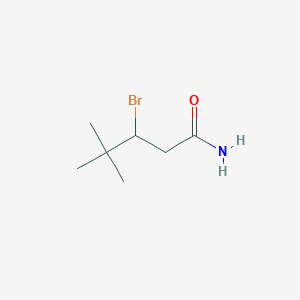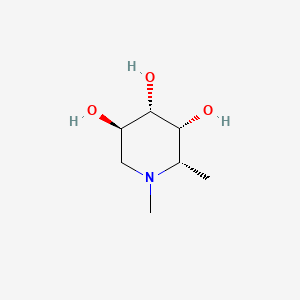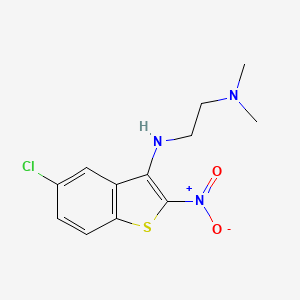
2-(2-Hydroxyethyl)-3-methyl-5,6,7,8-tetrahydro-1H-pyrazolo(1,2-a)pyridazin-1-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(2-Hydroxyethyl)-3-methyl-5,6,7,8-tetrahydro-1H-pyrazolo(1,2-a)pyridazin-1-one is a heterocyclic compound that belongs to the pyrazolopyridazine family This compound is characterized by its unique structure, which includes a pyrazole ring fused to a pyridazine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-Hydroxyethyl)-3-methyl-5,6,7,8-tetrahydro-1H-pyrazolo(1,2-a)pyridazin-1-one typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 3-methyl-1H-pyrazole-5-carboxylic acid with ethylene glycol in the presence of a dehydrating agent such as phosphorus oxychloride. The reaction is carried out under reflux conditions to facilitate the formation of the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of continuous flow reactors to ensure consistent quality and yield. The reaction conditions, such as temperature, pressure, and solvent choice, are optimized to maximize efficiency and minimize by-products. The use of catalysts and advanced purification techniques further enhances the scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
2-(2-Hydroxyethyl)-3-methyl-5,6,7,8-tetrahydro-1H-pyrazolo(1,2-a)pyridazin-1-one undergoes various chemical reactions, including:
Oxidation: The hydroxyethyl group can be oxidized to form a carbonyl group.
Reduction: The pyrazole ring can be reduced under hydrogenation conditions.
Substitution: The methyl group can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Hydrogen gas in the presence of a palladium catalyst is typically used for reduction reactions.
Substitution: Electrophilic reagents such as halogens or sulfonyl chlorides are used for substitution reactions.
Major Products Formed
Oxidation: Formation of 2-(2-oxoethyl)-3-methyl-5,6,7,8-tetrahydro-1H-pyrazolo(1,2-a)pyridazin-1-one.
Reduction: Formation of 2-(2-hydroxyethyl)-3-methyl-5,6,7,8-tetrahydro-1H-pyrazolo(1,2-a)pyridazin-1-ol.
Substitution: Formation of various substituted derivatives depending on the electrophile used.
Scientific Research Applications
2-(2-Hydroxyethyl)-3-methyl-5,6,7,8-tetrahydro-1H-pyrazolo(1,2-a)pyridazin-1-one has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as an enzyme inhibitor due to its unique structure.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of novel materials with specific chemical properties.
Mechanism of Action
The mechanism of action of 2-(2-Hydroxyethyl)-3-methyl-5,6,7,8-tetrahydro-1H-pyrazolo(1,2-a)pyridazin-1-one involves its interaction with specific molecular targets. The hydroxyethyl group can form hydrogen bonds with active sites of enzymes, potentially inhibiting their activity. The pyrazole and pyridazine rings can interact with hydrophobic pockets within proteins, further enhancing its binding affinity. These interactions can modulate various biochemical pathways, leading to the observed biological effects.
Comparison with Similar Compounds
Similar Compounds
- 2-(2-Hydroxyethyl)-3-methyl-1H-pyrazolo(1,2-a)pyridazin-1-one
- 2-(2-Hydroxyethyl)-3-ethyl-5,6,7,8-tetrahydro-1H-pyrazolo(1,2-a)pyridazin-1-one
- 2-(2-Hydroxyethyl)-3-methyl-5,6,7,8-tetrahydro-1H-pyrazolo(1,2-a)pyrimidin-1-one
Uniqueness
2-(2-Hydroxyethyl)-3-methyl-5,6,7,8-tetrahydro-1H-pyrazolo(1,2-a)pyridazin-1-one is unique due to its specific substitution pattern and the presence of both hydroxyethyl and methyl groups. This combination of functional groups imparts distinct chemical and biological properties, making it a valuable compound for various applications.
Properties
CAS No. |
18159-93-8 |
|---|---|
Molecular Formula |
C10H16N2O2 |
Molecular Weight |
196.25 g/mol |
IUPAC Name |
2-(2-hydroxyethyl)-1-methyl-5,6,7,8-tetrahydropyrazolo[1,2-a]pyridazin-3-one |
InChI |
InChI=1S/C10H16N2O2/c1-8-9(4-7-13)10(14)12-6-3-2-5-11(8)12/h13H,2-7H2,1H3 |
InChI Key |
ORJKQXRTOUWWQR-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C(=O)N2N1CCCC2)CCO |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


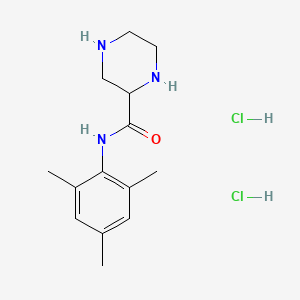
![[(2S,4S)-4-[4-(5-methyl-2-phenylpyrazol-3-yl)piperazin-1-yl]pyrrolidin-2-yl]-(1,3-thiazolidin-3-yl)methanone;pentahydrobromide](/img/structure/B15197197.png)
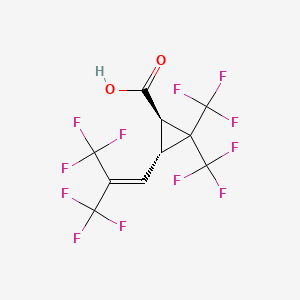
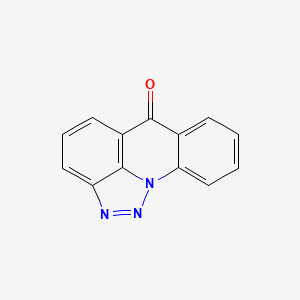
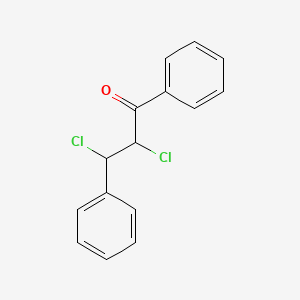
![Methyl 5-chloro-2-{2-[(4-nitrobenzyl)amino]-2-oxoethoxy}benzoate](/img/structure/B15197217.png)
